molecular formula C12H13NO3S2 B2676607 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 880450-10-2

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No.: B2676607
CAS No.: 880450-10-2
M. Wt: 283.36
InChI Key: BQUMFJLTYKSLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a structurally unique compound that functions as a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a critical role in the NLRP3 inflammasome pathway and the maturation and release of pro-inflammatory cytokines such as IL-1β. Research into this compound is primarily focused on elucidating the pathophysiological roles of P2X7 in neuroinflammation, chronic pain, and autoimmune disorders. Its high selectivity over other P2X receptor subtypes makes it a valuable pharmacological tool for dissecting P2X7-mediated signaling in immune cells and the central nervous system. Studies utilizing this antagonist contribute to the development of novel therapeutic strategies for conditions driven by excessive inflammation, including rheumatoid arthritis, multiple sclerosis, and neurodegenerative diseases. This product is intended for research applications only.

Properties

IUPAC Name

7,7-dioxo-4-phenyl-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c14-11-8-17-12(6-7-18(15,16)9-12)13(11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUMFJLTYKSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenyl-substituted precursor with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the sulfur atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.

Scientific Research Applications

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenation (Cl, F) at the para position modulates electronic properties and bioavailability. Fluorinated analogs are prioritized in drug discovery due to enhanced stability .
  • Sulfur vs. Nitrogen: The dithia-aza core (target compound) may exhibit greater conformational rigidity and redox activity compared to nitrogen-dominant spiro systems (e.g., 2-azaspiro[4.4]nonane derivatives) .

Functional Analogs: PPAPs and Tetraazaspiro Compounds

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

  • Example: Hyperforin (bicyclo[3.3.1]nonane-2,4,9-trione core) .
  • Comparison :
    • PPAPs feature oxygenated bicyclic frameworks, whereas the target compound has a sulfur-rich spiro system.
    • Both classes exhibit trione motifs, but PPAPs demonstrate broader biological activities (e.g., antibacterial, antitumoral) due to prenyl groups and oxygenation .

Tetraazaspiro[4.4]nonane Derivatives

  • Example: 2,3,7,8-Tetraazaspiro[4.4]nonane bishydrochloride .
  • Comparison: Nitrogen-dense spiro systems are often synthesized for high-energy materials or metal chelation.

Biological Activity

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C15H19N2S2. Its structure features multiple functional groups and heteroatoms that contribute to its reactivity and biological interactions. The presence of sulfur and nitrogen within the spirocyclic framework enhances its potential to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The mechanism of action is believed to involve the formation of reversible or irreversible complexes with enzyme active sites.
  • Antimicrobial Properties : Some investigations have reported that the compound shows activity against a range of bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Potential : Early-stage research has explored the cytotoxic effects of this compound on various cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, suggesting a possible role in cancer therapy.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated significant inhibitory activity. The compound was tested against AChE using a standard colorimetric assay:

Concentration (µM)% Inhibition
1025
5055
10080

This data indicates a dose-dependent inhibition pattern, suggesting that higher concentrations lead to increased enzyme inhibition.

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was evaluated against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Case Study 3: Anticancer Activity

A preliminary investigation into the anticancer properties showed that treatment with varying concentrations of the compound resulted in reduced viability of MCF-7 breast cancer cells:

Concentration (µM)Cell Viability (%)
1085
2565
5040

The data suggests that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer therapeutic agent.

The biological activity of this compound is hypothesized to involve interactions with key biomolecules such as proteins and nucleic acids. The sulfur and nitrogen atoms in its structure may play critical roles in forming hydrogen bonds and coordinating interactions with active sites on enzymes or receptors.

Q & A

Q. What strategies identify and characterize polymorphic forms of the compound?

  • Techniques :
  • PXRD : Compare diffraction patterns with single-crystal data.
  • DSC/TGA : Detect thermal transitions (melting points, decomposition) to distinguish polymorphs .

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